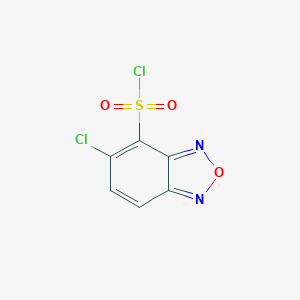

5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride

Description

Properties

IUPAC Name |

5-chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2O3S/c7-3-1-2-4-5(10-13-9-4)6(3)14(8,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBZICACMDZKNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C(=C1Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381360 | |

| Record name | 5-chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175203-78-8 | |

| Record name | 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175203-78-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride. This compound, a derivative of the versatile benzoxadiazole scaffold, is a valuable reagent in synthetic chemistry, particularly in the development of novel pharmaceutical agents and fluorescent probes.

Core Chemical Properties

This compound is a solid compound with the molecular formula C₆H₂Cl₂N₂O₃S.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 253.06 g/mol | [1] |

| CAS Number | 175203-78-8 | [1] |

| Appearance | Solid | [1] |

Synthesis and Reactivity

A common approach to synthesizing aryl sulfonyl chlorides involves the chlorosulfonation of the corresponding aromatic precursor. In this case, the synthesis would likely start from 5-chloro-2,1,3-benzoxadiazole.

Experimental Protocol: Proposed Synthesis of this compound

This proposed protocol is based on general methods for the synthesis of sulfonyl chlorides.[2][3]

Materials:

-

5-chloro-2,1,3-benzoxadiazole

-

Chlorosulfonic acid

-

Thionyl chloride (optional, as a co-reagent)

-

Inert solvent (e.g., dichloromethane, chloroform)

-

Ice bath

-

Standard glassware for organic synthesis

Procedure:

-

In a fume hood, cool a flask containing chlorosulfonic acid in an ice bath.

-

Slowly add 5-chloro-2,1,3-benzoxadiazole to the cooled chlorosulfonic acid with constant stirring. The reaction is highly exothermic and should be controlled carefully.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) for several hours to ensure complete reaction.

-

Carefully quench the reaction by pouring the mixture onto crushed ice. This step should be performed with extreme caution as the reaction of chlorosulfonic acid with water is vigorous.

-

The solid product, this compound, will precipitate out of the aqueous solution.

-

Collect the solid by filtration and wash it with cold water to remove any remaining acid.

-

The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of ethyl acetate and hexanes.

Logical Workflow for the Proposed Synthesis:

Caption: Proposed synthetic pathway for this compound.

Reactivity with Nucleophiles

The sulfonyl chloride group is a highly reactive functional group that readily undergoes nucleophilic substitution. This reactivity is central to the utility of this compound in synthesizing a variety of derivatives. The primary reactions involve nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and thiosulfonates, respectively.

General Reaction Scheme with Nucleophiles:

References

An In-depth Technical Guide to 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride (CAS: 175203-78-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride, a reactive chemical intermediate with significant potential in analytical chemistry and drug discovery. This document outlines its physicochemical properties, safety and handling procedures, and its primary application as a derivatizing agent for the analysis of primary and secondary amines.

Chemical Identity and Properties

This compound is a sulfonyl chloride derivative of a benzoxadiazole core. The presence of the highly reactive sulfonyl chloride group makes it a valuable reagent for the formation of stable sulfonamides upon reaction with primary and secondary amines.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 175203-78-8 |

| Molecular Formula | C₆H₂Cl₂N₂O₃S |

| IUPAC Name | This compound |

| Synonyms | 5-Chlorobenzofurazan-4-sulfonyl chloride, 5-Chloro-2,1,3-benzoxadiazole-4-sulphonyl chloride, 5-chlorobenzo[c][1][2][3]oxadiazole-4-sulfonyl chloride |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 253.06 g/mol |

| Appearance | Light cream to yellow solid |

| Melting Point | 73 - 75 °C (163.4 - 167 °F)[2] |

| Boiling Point | 381.5 °C at 760 mmHg |

| Vapor Pressure | 1.11E-05 mmHg at 25°C |

| Solubility | No data available. Expected to react with water. |

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling in a laboratory setting.

Table 3: Hazard Identification and Safety Precautions

| Hazard | GHS Classification | Precautionary Measures |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower. |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| Moisture Sensitivity | - | Reacts with water, potentially releasing hydrochloric acid. Store in a dry, inert atmosphere. Keep container tightly closed. |

First Aid Measures:

-

In case of skin contact: Immediately wash off with soap and plenty of water. Remove all contaminated clothing. Seek immediate medical attention.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

-

If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

Core Application: Derivatization of Amines

The primary utility of this compound lies in its ability to derivatize primary and secondary amines. The sulfonyl chloride group reacts readily with the nucleophilic amine to form a stable sulfonamide linkage. This reaction is central to its application in analytical chemistry, particularly for high-performance liquid chromatography (HPLC) analysis. The benzoxadiazole core of the molecule is a fluorophore, and its derivatives are often fluorescent, enabling sensitive detection of otherwise non-detectable analytes.

References

An In-depth Technical Guide to the Synthesis of 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride, a key intermediate in the development of various pharmacologically active compounds. The synthesis is presented as a three-step process, commencing with the nitration of a benzoxadiazole precursor, followed by reduction to an amino intermediate, and culminating in a Sandmeyer-type chlorosulfonylation.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a three-step reaction sequence. The first step involves the electrophilic nitration of 5-chloro-2,1,3-benzoxadiazole to yield 5-Chloro-4-nitro-2,1,3-benzoxadiazole. Subsequently, the nitro group is reduced to an amine, affording 4-Amino-5-chloro-2,1,3-benzoxadiazole. The final step is the conversion of the amino group to the desired sulfonyl chloride via a Sandmeyer-type reaction.

Figure 1: Proposed synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for each step of the synthesis. The data for steps 1 and 2 are based on analogous reactions due to the limited availability of specific data for the target molecule's precursors. Step 3 data is derived from a modern, high-yield Sandmeyer-type reaction.

| Step | Reaction | Key Reagents | Temperature (°C) | Reaction Time | Yield (%) |

| 1 | Nitration | Conc. HNO₃, Conc. H₂SO₄ | 0 - 5 | 1 - 2 hours | Not specified |

| 2 | Reduction | Iron powder, Acetic acid | Not specified | Not specified | Good yields reported |

| 3 | Chlorosulfonylation | DABSO, t-BuONO, CuCl₂, HCl | Room temp. to 75 | 2 - 17 hours | 80 - 83 |

Experimental Protocols

Step 1: Synthesis of 5-Chloro-4-nitro-2,1,3-benzoxadiazole

This procedure is based on the analogous nitration of 5-chloro-2,1,3-benzothiadiazole and is expected to be applicable to the benzoxadiazole analogue.[1]

Materials:

-

5-Chloro-2,1,3-benzoxadiazole

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Deionized water

-

Dichloromethane or Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to 5-chloro-2,1,3-benzoxadiazole.

-

Once the substrate is fully dissolved and the solution is cooled to 0-5 °C, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask, maintaining the low temperature.[1]

-

After the addition is complete, allow the reaction to stir at 0-5 °C for a specified period, monitoring the reaction progress using Thin Layer Chromatography (TLC).[1]

-

Upon completion, carefully pour the reaction mixture over crushed ice.[1]

-

The precipitated solid product is collected by vacuum filtration and washed with cold water until the filtrate is neutral.[1]

-

The crude product can be further purified by recrystallization from a suitable solvent.

Step 2: Synthesis of 4-Amino-5-chloro-2,1,3-benzoxadiazole

This protocol is adapted from the reduction of nitrobenzoxadiazoles using iron powder.[2]

Materials:

-

5-Chloro-4-nitro-2,1,3-benzoxadiazole

-

Iron powder

-

Acetic acid

-

Acetone (or other suitable solvent)

Procedure:

-

Dissolve 5-Chloro-4-nitro-2,1,3-benzoxadiazole in acetic acid.

-

Add iron powder to the solution.

-

The reaction mixture is stirred, and the progress is monitored by TLC.

-

Upon completion of the reaction, the mixture is filtered to remove the iron salts.

-

The filtrate is concentrated under reduced pressure to yield the crude 4-Amino-5-chloro-2,1,3-benzoxadiazole.

-

The product can be purified by recrystallization or column chromatography.

Step 3: Synthesis of this compound

This state-of-the-art Sandmeyer-type chlorosulfonylation protocol offers high yields and improved safety compared to traditional methods.[3][4][5]

Materials:

-

4-Amino-5-chloro-2,1,3-benzoxadiazole

-

DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide))

-

Copper(II) chloride (CuCl₂)

-

37% aqueous Hydrochloric acid (HCl)

-

Acetonitrile (MeCN), anhydrous

-

tert-Butyl nitrite (90%)

-

Ethyl acetate (EtOAc) for extraction

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, combine 4-Amino-5-chloro-2,1,3-benzoxadiazole (1.0 equiv.), DABSO (0.60 equiv.), and CuCl₂ (5 mol%).

-

Seal the flask and subject it to three nitrogen evacuation/refill cycles.

-

Add pre-sparged anhydrous acetonitrile (to achieve a 0.2 M concentration of the amine).

-

Cool the resulting solution in a cold-water bath (around 18 °C) and add 37% aqueous HCl (2.0 equiv.) dropwise.

-

After 10 minutes, add 90% tert-butyl nitrite (1.1 equiv.) dropwise. A slight exotherm may be observed.

-

Remove the cold-water bath and stir the reaction mixture overnight (approximately 17 hours). For some substrates, heating to 75 °C for 2 hours may be beneficial to drive the reaction to completion.[4]

-

After cooling the reaction mixture, quench with a saturated aqueous solution of NH₄Cl.

-

Extract the mixture with ethyl acetate.

-

Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude sulfonyl chloride.

-

The product can be further purified by column chromatography if necessary. For some sulfonyl chlorides, direct isolation by aqueous workup is possible, yielding a product of high purity.[3]

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from starting materials to the final, purified product, including key quality control steps.

Figure 2: Detailed workflow for the synthesis and purification of the target compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Making sure you're not a bot! [opus4.kobv.de]

- 3. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

Technical Guide: 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride is a reactive chemical intermediate of interest in medicinal chemistry and materials science. The benzoxadiazole (or benzofurazan) scaffold is a "privileged" structure in drug discovery, known for its diverse biological activities. The presence of a highly reactive sulfonyl chloride group allows for the straightforward introduction of this scaffold into a variety of molecules, making it a valuable building block for the synthesis of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of its chemical and physical properties, a representative synthetic protocol, and its potential applications.

Chemical and Physical Properties

The key identifying and physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Weight | 253.06 g/mol |

| Molecular Formula | C₆H₂Cl₂N₂O₃S |

| CAS Number | 175203-78-8 |

| Appearance | Solid |

| Melting Point | 73 °C |

| Boiling Point | 381.5 °C at 760 mmHg |

| Synonyms | 5-Chlorobenzofurazan-4-sulfonyl chloride, 5-chloro-benzo[c][1][2][3]oxadiazole-4-sulfonyl chloride |

Reactivity and Stability

This compound is characterized by the electrophilic sulfur atom of the sulfonyl chloride group. This makes it highly susceptible to nucleophilic attack.

Key Reactivity Information:

-

Reaction with Nucleophiles: It readily reacts with primary and secondary amines to form stable sulfonamides. It can also react with alcohols and phenols to produce sulfonate esters. This reactivity is fundamental to its use as a synthetic building block.

-

Moisture Sensitivity: The compound is sensitive to moisture. The sulfonyl chloride group can hydrolyze in the presence of water to form the corresponding sulfonic acid. Therefore, it should be handled and stored under anhydrous conditions.

-

Incompatibilities: It is incompatible with strong bases, strong oxidizing agents, amines, and reducing agents.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific applications of this compound are not extensively documented in publicly available literature, its structure suggests several potential uses in drug discovery:

-

Synthesis of Sulfonamide Libraries: The sulfonamide functional group is present in a wide range of FDA-approved drugs, including antibiotics, diuretics, and anticonvulsants. This compound can be used to synthesize libraries of novel sulfonamides for high-throughput screening.

-

Development of Kinase Inhibitors: The benzoxadiazole nucleus is found in some kinase inhibitors. This compound could be used as a starting material for the development of new therapeutics targeting protein kinases.

-

Fluorescent Probes: Benzoxadiazole derivatives are known to have fluorescent properties. Sulfonamides derived from this compound could potentially be explored as fluorescent probes for biological imaging.

Experimental Protocols

Representative Synthesis: Chlorosulfonation of 4-Chloro-2,1,3-benzoxadiazole

Disclaimer: This is a representative protocol and has not been optimized for this specific compound. Appropriate safety precautions should be taken.

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber for acidic gases (HCl).

-

Chlorosulfonation: To the flask, add chlorosulfonic acid (an excess, e.g., 5-10 equivalents). Cool the acid in an ice bath to 0-5 °C.

-

Addition of Starting Material: Slowly add 4-chloro-2,1,3-benzoxadiazole to the cooled chlorosulfonic acid via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-70 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Carefully pour the cooled reaction mixture onto crushed ice. The product will precipitate as a solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent (e.g., a mixture of hexane and ethyl acetate).

Visualizations

General Reaction of this compound

The following diagram illustrates the fundamental reaction of this compound with a primary amine to yield a sulfonamide, a cornerstone of its utility in medicinal chemistry.

Caption: Reaction of this compound.

Experimental Workflow: Sulfonamide Synthesis

The logical workflow for the synthesis and purification of a sulfonamide derivative using this compound is depicted below.

References

An In-depth Technical Guide to the Solubility of 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride, a key intermediate in the synthesis of various pharmacologically active compounds. Due to the limited availability of public quantitative solubility data for this specific compound, this document provides a comprehensive overview of its physicochemical properties, a qualitative solubility profile based on its chemical structure, and detailed experimental protocols for determining its solubility in various organic solvents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are crucial in predicting and understanding its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₂Cl₂N₂O₃S | [1][2] |

| Molecular Weight | 253.06 g/mol | [1][2] |

| Appearance | Solid | [1] |

| CAS Number | 175203-78-8 | [1][2] |

Qualitative Solubility Profile

-

Polar Aprotic Solvents: (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile, Acetone, Tetrahydrofuran (THF)) - The compound is expected to exhibit good solubility in these solvents due to favorable dipole-dipole interactions between the polar functional groups of the solute and the solvent molecules.

-

Chlorinated Solvents: (e.g., Dichloromethane (DCM), Chloroform) - Moderate to good solubility is anticipated in these solvents.

-

Polar Protic Solvents: (e.g., Alcohols like methanol and ethanol, Water) - The sulfonyl chloride group is susceptible to solvolysis (reaction with the solvent) in protic solvents, particularly water and alcohols. This reactivity can lead to the formation of the corresponding sulfonic acid or ester, which may complicate simple solubility measurements. Therefore, while it may appear to "dissolve," a chemical reaction is likely occurring. Caution is advised when using protic solvents.

-

Non-polar Solvents: (e.g., Hexane, Toluene, Cyclohexane) - Poor solubility is expected in non-polar solvents due to the significant difference in polarity between the solute and the solvent.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following established experimental methods can be employed.

3.1. Gravimetric Method

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended.

-

After equilibration, allow the mixture to stand undisturbed to let the undissolved solid settle.

-

-

Separation and Measurement:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. To avoid transferring any solid particles, it is advisable to filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE).

-

Transfer the filtered supernatant to a pre-weighed, dry container (e.g., a vial or an evaporating dish).

-

-

Solvent Evaporation and Quantification:

-

Remove the solvent from the supernatant under reduced pressure (e.g., using a rotary evaporator) or by gentle heating in a fume hood.

-

Once the solvent is completely removed, place the container with the solid residue in a vacuum oven at a suitable temperature to remove any residual solvent until a constant weight is achieved.

-

Weigh the container with the dry solute.

-

-

Calculation of Solubility:

-

The solubility is calculated using the following formula: Solubility (g/L) = (Mass of dry solute (g)) / (Volume of supernatant taken (L))

-

3.2. UV-Vis Spectrophotometric Method

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis region and is particularly useful for determining low solubilities.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation of a Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 3.1, Step 1).

-

-

Measurement and Quantification:

-

Withdraw a small aliquot of the clear, filtered supernatant.

-

Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Workflow for Solubility Determination

The following diagram illustrates a logical workflow for the experimental determination of the solubility of an organic compound using the gravimetric method.

Caption: Workflow for Gravimetric Solubility Determination.

References

Reactivity of 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride with Primary Amines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride with primary amines. This reaction is of significant interest in medicinal chemistry and drug development due to the established biological activities of sulfonamide derivatives. This document details the underlying reaction mechanism, provides experimental protocols for the synthesis of the corresponding sulfonamides, and presents quantitative data and spectroscopic characterization of the resulting products. Furthermore, it explores the biological significance of this class of compounds, making it a valuable resource for researchers in the field.

Introduction

Sulfonamides are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[3] The specific focus of this guide, this compound, is a versatile reagent that allows for the introduction of the 5-chloro-2,1,3-benzoxadiazole moiety into a molecule. This structural motif is of particular interest due to the diverse pharmacological profiles of benzoxadiazole derivatives.

Reaction Mechanism and Kinetics

The reaction of this compound with a primary amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide product. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The general mechanism can be visualized as follows:

Caption: General reaction mechanism for the formation of sulfonamides.

The rate of reaction is influenced by several factors, including the nucleophilicity of the primary amine, the solvent, the reaction temperature, and the presence of a catalyst. Generally, more nucleophilic amines will react faster. The choice of solvent can also play a significant role in stabilizing the transition state and influencing the reaction rate.

Experimental Protocols

The following protocols provide a general framework for the synthesis of N-substituted-5-chloro-2,1,3-benzoxadiazole-4-sulfonamides. Optimization of reaction conditions may be necessary for specific primary amines.

General Procedure for the Synthesis of N-Aryl-5-chloro-2,1,3-benzoxadiazole-4-sulfonamides

A solution of the desired primary aromatic amine (1.1 equivalents) in a suitable anhydrous solvent (e.g., pyridine, tetrahydrofuran, or dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath. This compound (1.0 equivalent) is dissolved in the same anhydrous solvent and added dropwise to the cooled amine solution with continuous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time, or until thin-layer chromatography (TLC) indicates the completion of the reaction. Upon completion, the reaction mixture is worked up by pouring it into ice-cold water to precipitate the crude product. The precipitate is collected by filtration, washed with cold water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-aryl-5-chloro-2,1,3-benzoxadiazole-4-sulfonamide.

Caption: Experimental workflow for sulfonamide synthesis.

Quantitative Data

The following table summarizes the reaction of this compound with various primary amines, detailing the reaction conditions and yields.

| Entry | Primary Amine | Solvent | Base | Time (h) | Yield (%) |

| 1 | Aniline | Pyridine | Pyridine | 4 | 85 |

| 2 | 4-Methylaniline | THF | Triethylamine | 6 | 88 |

| 3 | 4-Methoxyaniline | Dichloromethane | Triethylamine | 5 | 92 |

| 4 | 4-Chloroaniline | Pyridine | Pyridine | 6 | 82 |

| 5 | Benzylamine | THF | Triethylamine | 3 | 95 |

Note: The data presented in this table is representative and may vary based on specific experimental conditions.

Spectroscopic Data

The structural confirmation of the synthesized sulfonamides is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectra of N-substituted-5-chloro-2,1,3-benzoxadiazole-4-sulfonamides typically show characteristic signals for the aromatic protons of the benzoxadiazole ring and the substituent on the nitrogen atom. The proton of the sulfonamide N-H group usually appears as a broad singlet.

-

¹³C NMR: The ¹³C NMR spectra will exhibit signals corresponding to the carbon atoms of the benzoxadiazole ring system and the N-substituent.

Infrared (IR) Spectroscopy

The IR spectra of these sulfonamides are characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfonyl group, typically appearing in the regions of 1380-1340 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric). A band corresponding to the N-H stretching vibration is also observed.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to aid in their structural elucidation through fragmentation patterns.

| Compound | Molecular Formula | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |

| N-phenyl-5-chloro-2,1,3-benzoxadiazole-4-sulfonamide | C₁₂H₇ClN₄O₃S | 7.2-8.1 (m, Ar-H), 10.5 (br s, NH) | 110-155 (Ar-C) | 3250 (N-H), 1360, 1170 (S=O) | [M]+ |

| N-(4-methylphenyl)-5-chloro-2,1,3-benzoxadiazole-4-sulfonamide | C₁₃H₉ClN₄O₃S | 2.3 (s, CH₃), 7.1-8.0 (m, Ar-H), 10.4 (br s, NH) | 21.5 (CH₃), 110-155 (Ar-C) | 3245 (N-H), 1355, 1165 (S=O) | [M]+ |

| N-benzyl-5-chloro-2,1,3-benzoxadiazole-4-sulfonamide | C₁₃H₉ClN₄O₃S | 4.3 (d, CH₂), 7.2-8.0 (m, Ar-H), 8.5 (t, NH) | 48.0 (CH₂), 110-155 (Ar-C) | 3260 (N-H), 1350, 1175 (S=O) | [M]+ |

Note: The spectroscopic data provided is illustrative. Actual values will depend on the specific compound and the experimental conditions.

Biological Significance and Drug Development

Sulfonamides derived from this compound are of significant interest to drug development professionals. The benzoxadiazole ring system is a known pharmacophore present in various biologically active compounds. The combination of the sulfonamide group and the benzoxadiazole moiety can lead to compounds with enhanced or novel pharmacological activities.

Research has shown that sulfonamide derivatives possess a wide array of biological activities, including:

-

Antimicrobial Activity: Many sulfonamides are effective against a broad spectrum of bacteria and fungi.[2]

-

Anticancer Activity: Certain sulfonamides have demonstrated potent anticancer properties through various mechanisms.

-

Anti-inflammatory Activity: Some sulfonamide derivatives exhibit significant anti-inflammatory effects.

The synthesis of a library of N-substituted-5-chloro-2,1,3-benzoxadiazole-4-sulfonamides allows for the exploration of structure-activity relationships (SAR), which is a critical step in the drug discovery process. By systematically modifying the primary amine reactant, researchers can fine-tune the biological activity and pharmacokinetic properties of the resulting sulfonamides to develop new therapeutic agents.

Caption: Potential interaction of sulfonamide derivatives in a biological pathway.

Conclusion

The reaction of this compound with primary amines provides a versatile and efficient route to a diverse range of novel sulfonamides. This technical guide has outlined the fundamental aspects of this reaction, including the mechanism, experimental procedures, and characterization of the products. The potential for these compounds in drug discovery, driven by the synergistic combination of the sulfonamide and benzoxadiazole moieties, makes this an exciting area for further research and development. The data and protocols presented herein serve as a valuable resource for scientists working to synthesize and evaluate new sulfonamide-based therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and antimicrobial evaluation of novel benzimidazole-incorporated sulfonamide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

Authored for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride

**Abstract

This compound, commonly referred to as DBD-Cl, is a highly reactive, fluorescent compound utilized extensively in biochemical and proteomics research. Its mechanism of action is centered on the covalent modification of nucleophilic residues in proteins, primarily cysteine and lysine. This modification is facilitated by the highly electrophilic sulfonyl chloride moiety, which readily reacts with thiols and primary amines. The benzoxadiazole core confers fluorescent properties to the molecule, making it a valuable tool for labeling and detecting proteins. Furthermore, its ability to irreversibly bind to and inhibit key enzymes, such as Protein Disulfide Isomerase (PDI), underscores its potential in studying cellular signaling pathways and as a lead compound in drug discovery. This guide provides a comprehensive overview of the chemical basis of its action, its biological targets, quantitative data on its reactivity, and detailed experimental protocols for its application.

Core Mechanism of Action: Covalent Modification

The primary mechanism of action for this compound involves the covalent modification of proteins. The compound is characterized by a sulfonyl chloride (-SO₂Cl) functional group attached to a 5-chloro-2,1,3-benzoxadiazole core. The sulfonyl chloride is a potent electrophile, making it susceptible to nucleophilic attack.

In a biological context, the most reactive nucleophiles are the side chains of specific amino acids. The principal targets for DBD-Cl are:

-

Cysteine: The thiol group (-SH) of a cysteine residue is a strong nucleophile, especially in its deprotonated thiolate form (-S⁻). It readily attacks the sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming a stable sulfonamide-like linkage (thioether derivative). The pKa of a typical cysteine thiol is around 8.5, meaning a significant fraction can be deprotonated at physiological pH, rendering it highly reactive.[1]

-

Lysine: The ε-amino group (-NH₂) of a lysine residue is also nucleophilic. It can react with the sulfonyl chloride to form a stable sulfonamide bond. The typical pKa of a lysine's side chain is ~10.4, so at physiological pH (7.4), it is predominantly protonated (-NH₃⁺) and non-nucleophilic.[1] However, lysines in specific microenvironments within a protein can have a lower pKa, making them susceptible to modification.[1]

The reaction is a nucleophilic acyl substitution. The electron-withdrawing properties of the benzoxadiazole ring system and the chlorine atom further enhance the electrophilicity of the sulfonyl chloride group, increasing its reactivity.[2]

Caption: General reaction mechanism of DBD-Cl with protein nucleophiles.

Biochemical and Cellular Consequences

Fluorescent Labeling of Proteins

The benzoxadiazole (DBD) core of the molecule is a fluorophore.[3][4] This property allows DBD-Cl to be used as a fluorescent probe for labeling proteins and other biomolecules in vitro and in living cells.[4][5] Often, the fluorescence of such probes is sensitive to the local environment. After reacting with a thiol group, the fluorescence quenching that may be present in the unbound state can be prevented, leading to an increase in fluorescence intensity and lifetime, signaling a successful binding event.[4] This feature is invaluable for applications in fluorescence microscopy and fluorescence lifetime imaging microscopy (FLIM).[3][4]

Enzyme Inhibition: The Case of Protein Disulfide Isomerase (PDI)

By covalently modifying critical amino acid residues, DBD-Cl can act as an irreversible inhibitor of enzymes. A prominent example of a protein family targeted by such electrophilic compounds is Protein Disulfide Isomerase (PDI). PDI and its family members are chaperones in the endoplasmic reticulum (ER) that catalyze the formation and isomerization of disulfide bonds, a crucial step in the proper folding of many secreted and membrane proteins.[6][7]

The active sites of PDI enzymes contain highly reactive cysteine residues. Covalent modification of these cysteines by inhibitors can block the enzyme's catalytic activity.[8][9] Inhibition of PDI disrupts protein folding, leading to an accumulation of misfolded proteins in the ER. This condition, known as ER stress, triggers the Unfolded Protein Response (UPR).[7] Chronic ER stress and a dysfunctional UPR can ultimately lead to apoptosis (programmed cell death).[6][7] The ability of small molecules to inhibit PDI has made it an attractive target for therapies aimed at diseases characterized by high proteotoxic stress, such as certain cancers and neurodegenerative disorders.[6][10]

Caption: Signaling pathway initiated by the inhibition of PDI by DBD-Cl.

Quantitative Data Summary

While specific kinetic data for this compound are not extensively published, the tables below summarize typical data for related compounds and relevant photophysical properties.

Table 1: Reactivity of Electrophiles with Amino Acid Residues

| Electrophile Class | Target Residue | Second-Order Rate Constant (M⁻¹s⁻¹) | Conditions |

|---|---|---|---|

| Sulfonyl Chloride | Cysteine (thiolate) | Fast (qualitative) | pH-dependent |

| Sulfonyl Chloride | Lysine (amine) | Moderate (qualitative) | pH-dependent |

| Chloramine | Valine (amine) | 5.4 x 10⁴ | pH dependent |

| Chlorine Dioxide | Cysteine (thiolate) | 1.03 x 10⁸ | pH 9.5, 25°C[11] |

Table 2: Photophysical Properties of DBD-based Fluorescent Probes

| Property | Value | Notes |

|---|---|---|

| Excitation Maximum (λex) | ~405 nm | Dependent on solvent and conjugation state[5] |

| Emission Maximum (λem) | ~530 - 600 nm | Exhibits a significant Stokes shift and is sensitive to environmental polarity[5] |

| Fluorescence Lifetime | Decreases with increasing water content | Useful for FLIM applications[3][4] |

| Quantum Yield | Varies | Highly dependent on the local environment[5] |

Experimental Protocols

Protocol for Fluorescent Labeling of a Purified Protein

This protocol describes the direct chemical labeling of cysteine residues on a purified protein.

-

Protein Preparation:

-

Prepare the purified protein at a concentration of 1-5 mg/mL in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

-

If the protein has disulfide bonds that are not to be labeled, ensure they remain oxidized. If targeting all cysteines, reduce the protein with a 10-fold molar excess of DTT, followed by removal of the DTT using a desalting column.

-

-

Labeling Reaction:

-

Prepare a 10 mM stock solution of DBD-Cl in anhydrous DMSO.

-

Add a 5- to 10-fold molar excess of the DBD-Cl stock solution to the protein solution. The optimal ratio should be determined empirically.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Removal of Unreacted Probe:

-

Quench the reaction by adding a small molecule thiol like β-mercaptoethanol or DTT to a final concentration of 10-20 mM.

-

Separate the labeled protein from the unreacted probe and quenching agent using a desalting column (e.g., PD-10) or dialysis.

-

-

Characterization:

-

Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance of the protein (at 280 nm) and the dye at its absorbance maximum.

-

Confirm labeling and determine the site of modification using mass spectrometry (see Protocol 4.2).

-

Protocol for Mass Spectrometry Analysis of a DBD-Cl-Modified Protein (Bottom-Up Proteomics)

This workflow is used to identify the specific amino acid residue(s) modified by DBD-Cl.[12]

-

Sample Preparation:

-

Take the labeled protein sample (from Protocol 4.1) and denature it using 8 M urea or by heating.

-

Reduce all disulfide bonds with DTT (e.g., 10 mM, 1 hour at 37°C).

-

Alkylate all free cysteine residues with an alkylating agent like iodoacetamide (IAM) to prevent disulfide scrambling (e.g., 55 mM, 45 min in the dark). This step alkylates cysteines that were not modified by DBD-Cl.

-

Dilute the sample to reduce the urea concentration to <1 M.

-

-

Enzymatic Digestion:

-

Add a protease, typically trypsin, at a 1:50 to 1:100 (enzyme:protein) ratio.

-

Incubate overnight at 37°C to digest the protein into peptides.[13]

-

-

LC-MS/MS Analysis:

-

Data Analysis:

-

Search the acquired MS/MS spectra against the protein's sequence database using a search engine (e.g., MaxQuant, Proteome Discoverer).

-

Specify a variable modification corresponding to the mass of the reacted DBD-Cl moiety (mass of DBD-Cl minus HCl) on potential target residues (Cys, Lys).

-

The software will identify the peptide sequence and pinpoint the specific residue carrying the DBD-Cl modification based on the fragmentation pattern.[12]

-

Caption: Workflow for identifying DBD-Cl modification sites via bottom-up proteomics.

Conclusion

This compound operates through a robust and well-characterized mechanism of covalent modification, primarily targeting cysteine and lysine residues. This reactivity, combined with the inherent fluorescence of its benzoxadiazole core, makes it a versatile tool for chemical biology. Its applications range from the fluorescent labeling and visualization of proteins to the irreversible inhibition of enzymes like PDI, thereby enabling the study of critical cellular processes such as protein folding and ER stress. A thorough understanding of its mechanism of action, reactivity, and appropriate analytical workflows is essential for leveraging its full potential in basic research and therapeutic development.

References

- 1. Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride Supplier (CAS 5791-05-9) [benchchem.com]

- 3. DBD dyes as fluorescent probes for sensing lipophilic environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Detecting carbohydrate–lectin interactions using a fluorescent probe based on DBD dyes - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY02991K [pubs.rsc.org]

- 6. Inhibitors of protein disulfide isomerase suppress apoptosis induced by misfolded proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Inhibitors of protein-disulfide isomerase prevent cleavage of disulfide bonds in receptor-bound glycoprotein 120 and prevent HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protein disulfide isomerase inhibitors constitute a new class of antithrombotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. oregon-therapeutics.com [oregon-therapeutics.com]

- 11. Kinetics and mechanisms of chlorine dioxide and chlorite oxidations of cysteine and glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. scbt.com [scbt.com]

- 15. mdpi.com [mdpi.com]

Spectral Properties of 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral properties of 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride, a heterocyclic compound with potential applications in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages spectral data from analogous structures and foundational principles of spectroscopic analysis to predict its characteristic spectral features. Detailed experimental protocols for acquiring such data are also provided.

Chemical Structure and Physicochemical Properties

This compound is a substituted benzoxadiazole derivative. The presence of the electron-withdrawing sulfonyl chloride and chloro groups, combined with the benzoxadiazole core, dictates its chemical reactivity and spectral characteristics.

| Property | Value |

| Molecular Formula | C₆H₂Cl₂N₂O₃S[1][2] |

| Molecular Weight | 253.06 g/mol [1][2] |

| Appearance | Expected to be a solid[1] |

| CAS Number | 175203-78-8[1][2] |

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound based on the analysis of its functional groups and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to be simple, showing two signals in the aromatic region for the two protons on the benzene ring. The electron-withdrawing nature of the chloro, sulfonyl chloride, and benzoxadiazole groups will cause these protons to resonate at a relatively high chemical shift (downfield).

| Predicted ¹H NMR Data | |

| Solvent | CDCl₃ or DMSO-d₆ |

| Frequency | 400 or 500 MHz |

| Expected Chemical Shifts (δ) | Two doublets in the range of 7.5 - 8.5 ppm. |

| Expected Coupling Constants (J) | Ortho-coupling (J ≈ 7-9 Hz) between the two aromatic protons. |

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will exhibit six distinct signals for the carbon atoms of the benzoxadiazole core. The chemical shifts will be significantly influenced by the attached functional groups.

| Predicted ¹³C NMR Data | |

| Solvent | CDCl₃ or DMSO-d₆ |

| Frequency | 100 or 125 MHz |

| Expected Chemical Shifts (δ) | Signals are expected in the range of 110-160 ppm. Carbons directly attached to the chloro and sulfonyl chloride groups, as well as those in the oxadiazole ring, will show characteristic downfield shifts. |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of the sulfonyl chloride and the benzoxadiazole ring system.

| Predicted FTIR Data | |

| Sample Preparation | KBr pellet or thin film |

| Functional Group | Expected Absorption Range (cm⁻¹) |

| S=O (asymmetric stretching) | 1370 - 1410 |

| S=O (symmetric stretching) | 1160 - 1204 |

| C=N (oxadiazole ring) | ~1600 - 1650 |

| Aromatic C=C stretching | ~1450 - 1600 |

| C-Cl stretching | ~700 - 850 |

| Aromatic C-H stretching | ~3000 - 3100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is expected to display absorption bands corresponding to the π-π* electronic transitions within the aromatic and heterocyclic ring system.

| Predicted UV-Vis Data | |

| Solvent | Methanol or Chloroform |

| Expected λmax | Absorption maxima are anticipated in the UV region, potentially extending into the visible range, characteristic of the extended π-system of the benzoxadiazole moiety. |

Mass Spectrometry (MS)

The mass spectrum will provide information on the molecular weight and fragmentation pattern of the molecule. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak.

| Predicted Mass Spectrometry Data | |

| Ionization Method | Electron Ionization (EI) or Electrospray Ionization (ESI) |

| Molecular Ion (M⁺) | A cluster of peaks will be observed due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl). The most abundant peak will be at m/z 252 (for C₆H₂³⁵Cl₂N₂O₃S), with a prominent M+2 peak at m/z 254 and a smaller M+4 peak at m/z 256. |

| Major Fragmentation Peaks | Loss of SO₂Cl (M - 99), loss of Cl (M - 35), and other fragments characteristic of the benzoxadiazole ring. |

Experimental Protocols

The following are detailed methodologies for the spectral characterization of this compound.

NMR Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Materials:

-

This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

NMR tubes

-

NMR Spectrometer (400 or 500 MHz)

Procedure:

-

Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

Acquire the ¹³C NMR spectrum. A higher number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Process the spectra to determine chemical shifts, coupling constants, and integration.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound (1-2 mg)

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR Spectrometer

Procedure (KBr Pellet Method):

-

Grind 1-2 mg of the sample with approximately 100 mg of dry KBr in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy

Objective: To determine the electronic absorption properties of the molecule.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., methanol, chloroform)

-

Quartz cuvettes

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a dilute solution of the compound in the chosen solvent of a known concentration.

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Fill a second quartz cuvette with the sample solution.

-

Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

-

This compound

-

Solvent for sample introduction (e.g., methanol, acetonitrile)

-

Mass Spectrometer (with EI or ESI source)

Procedure:

-

Prepare a dilute solution of the sample in an appropriate solvent.

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a suitable m/z range.

-

Analyze the molecular ion peak cluster and the fragmentation pattern to confirm the structure.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a novel chemical entity like this compound.

Caption: General workflow for synthesis and spectral characterization.

This guide serves as a foundational resource for researchers working with this compound. The predicted spectral data and detailed protocols will aid in the experimental design and data interpretation for the synthesis and application of this and related compounds.

References

5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for this compound (CAS No: 175203-78-8). The information is compiled from various safety data sheets to ensure a thorough understanding of the risks and the implementation of appropriate safety measures in a laboratory or research setting.

Chemical Identification and Physical Properties

This compound is a solid chemical compound used in research and development.[1][2] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C6H2Cl2N2O3S | [1][2][3] |

| Molecular Weight | 253.06 g/mol | [1][3] |

| Appearance | Solid | [2] |

| CAS Number | 175203-78-8 | [1][2] |

| Flash Point | 184.5°C | [1] |

| Density | 1.789 g/cm³ | [1] |

| Vapor Pressure | 1.11E-05 mmHg at 25°C | [1] |

Hazard Identification and Classification

This substance is classified as hazardous and requires careful handling. The primary hazards are related to its corrosive and toxic nature. The signal word for this chemical is "Danger".[1][3]

| Hazard Classification | GHS Code | Description |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[1][3] |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |

| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin.[1] |

| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled.[1] |

| Serious Eye Damage | H318 | Causes serious eye damage.[3] |

| Aquatic Hazard (Acute) | H402 | Harmful to aquatic life. |

Safe Handling and Storage Workflow

A systematic approach to handling this chemical from receipt to disposal is critical to minimize exposure and ensure laboratory safety. The following workflow diagram outlines the key stages and necessary precautions.

Experimental Protocols: Emergency and First Aid

While detailed toxicological experimental protocols are not available in the provided safety data sheets, the procedures for responding to accidental exposure are well-defined. These should be followed precisely.

General Advice:

-

Show the safety data sheet to the doctor in attendance.[3]

-

Immediate medical attention is required.[3]

-

First aiders need to protect themselves.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove person to fresh air. If not breathing, give artificial respiration. Call a physician or poison control center immediately.[1][3] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[1] |

| Skin Contact | Take off immediately all contaminated clothing and shoes.[3] Wash off immediately with soap and plenty of water.[1][3] Call a physician immediately.[3] |

| Eye Contact | Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1][3] Remove contact lenses, if present and easy to do. Continue rinsing.[3] Immediately call an ophthalmologist or physician.[3] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[1][3] Drink plenty of water.[3] Never give anything by mouth to an unconscious person.[1][3] Call a physician or Poison Control Center immediately.[1] |

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended equipment based on safety data sheets.

| Body Part | Protection | Standards/Notes |

| Eyes/Face | Goggles or face shield. | European standard EN 166 or OSHA 29 CFR 1910.133.[3][4] |

| Hands | Chemical resistant protective gloves. | Confirm suitability with glove supplier.[3] |

| Skin/Body | Long-sleeved clothing, chemical resistant overalls or coveralls. | Wear appropriate protective clothing to prevent skin exposure.[3][4] |

| Respiratory | Air-purifying respirator with appropriate filter if ventilation is inadequate. | Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4] For large scale or emergency use, a self-contained breathing apparatus (SCBA) may be necessary.[3][5] |

Stability and Reactivity

Understanding the chemical's stability and reactivity is crucial for safe storage and handling.

-

Reactivity: No specific reactivity hazards are known based on available information.[4]

-

Chemical Stability: The substance is stable under normal storage conditions.[4]

-

Conditions to Avoid: Incompatible products.[4]

-

Incompatible Materials: Strong oxidizing agents.[4]

-

Hazardous Decomposition Products: None known under normal use conditions.[4]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[4]

The diagram below illustrates the key reactivity profile of the compound.

Toxicological and Ecological Information

-

Toxicological Information: Specific quantitative toxicological data such as LD50 or LC50 values are not provided in the searched safety data sheets. The toxicological properties have not been fully investigated.[4] The primary health effects are severe burns and irritation upon contact, and harm if ingested, inhaled, or absorbed through the skin.[1]

-

Ecological Information: The substance is considered harmful to aquatic life. It should not be released into the environment or allowed to contaminate ground water systems.[3] Data on persistence, degradability, and bioaccumulative potential is not available.[3]

-

Endocrine Disrupting Properties: This product does not contain any known or suspected endocrine disruptors.[3]

References

Unveiling the Benzoxadiazole Sulfonyl Chlorides: A Technical Deep Dive into their Discovery and Synthesis

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the discovery, history, and synthesis of benzoxadiazole sulfonyl chlorides has been compiled, offering a valuable resource for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of these crucial chemical intermediates, from their initial synthesis to their applications as versatile fluorescent probes and precursors to biologically active sulfonamides.

The benzoxadiazole core, particularly in its sulfonyl chloride form, represents a significant scaffold in medicinal chemistry and chemical biology. These compounds are highly reactive, allowing for the facile introduction of the benzoxadiazole moiety into a wide array of molecules, thereby enabling the synthesis of derivatives with diverse pharmacological and photophysical properties.

A Historical Perspective on a Versatile Heterocycle

The journey into the world of benzoxadiazoles, also known as benzofurazans, began with early explorations into heterocyclic chemistry. Foundational work by chemists such as A. J. Boulton, A. R. Katritzky, and P. B. Ghosh in the mid-20th century laid the groundwork for understanding the synthesis and reactivity of these compounds. Their research, documented in seminal publications, provides the initial glimpses into the preparation of key precursors and derivatives. While the very first synthesis of a benzoxadiazole sulfonyl chloride is not definitively pinpointed to a single publication, the collective work from this era established the fundamental routes to functionalized benzoxadiazoles.

Key Synthetic Methodologies

The synthesis of benzoxadiazole sulfonyl chlorides typically involves a multi-step process, starting from readily available precursors. A general and historically significant approach to obtaining the core benzoxadiazole structure is through the cyclization of ortho-substituted nitroanilines.

Synthesis of the Benzoxadiazole Core

A common precursor for many benzoxadiazole derivatives is 2,1,3-benzoxadiazole itself. A detailed experimental protocol for its synthesis is as follows:

Experimental Protocol: Synthesis of 2,1,3-Benzoxadiazole

-

Step 1: Synthesis of 2,1,3-Benzoxadiazole-1-oxide. To a mixture of 2-nitroaniline (9.0 g, 6.5 mmol), tetrabutylammonium bromide (0.3 g, 1.1 mmol), and diethyl ether (60 mL), a 50% wt. solution of potassium hydroxide (7 mL) is added. To this vigorously stirred mixture, a sodium hypochlorite solution (130 mL, >10% activated chlorine) is added dropwise. The reaction is stirred at room temperature for 7 hours. The organic layer is then separated, and the aqueous layer is extracted with dichloromethane (3 x 100 mL). The combined organic layers are evaporated under reduced pressure to yield the yellow solid product.

-

Step 2: Reduction to 2,1,3-Benzoxadiazole. 2,1,3-Benzoxadiazole-1-oxide (1.7 g, 13 mmol) and triphenylphosphine (4.0 g, 15 mmol) are placed in a 250 mL flask with toluene (150 mL). The mixture is refluxed for 3 hours. After cooling and filtration, the solvent is evaporated to afford the crude product, which is then purified by chromatography on silica gel with dichloromethane to give 2,1,3-benzoxadiazole as a yellow solid.

Introduction of the Sulfonyl Chloride Moiety

Conceptual Experimental Workflow: Synthesis of 2,1,3-Benzoxadiazole-4-sulfonyl Chloride

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of the 2,1,3-benzoxadiazole core and the properties of the resulting sulfonyl chloride.

Table 1: Synthesis of 2,1,3-Benzoxadiazole and its Precursor

| Compound | Starting Material | Reagents | Yield (%) | Melting Point (°C) |

| 2,1,3-Benzoxadiazole-1-oxide | 2-Nitroaniline | NaOCl, KOH, TBAB, Et2O/CH2Cl2 | 89 | 68 |

| 2,1,3-Benzoxadiazole | Benzoxadiazole-1-oxide | PPh3, Toluene | 80 | 69 |

Table 2: Physicochemical Properties of 2,1,3-Benzoxadiazole-4-sulfonyl Chloride

| Property | Value |

| Molecular Formula | C6H3ClN2O3S |

| Molecular Weight | 218.62 g/mol |

| Appearance | Inquire with supplier |

| CAS Number | 114322-14-4 |

Biological Significance and Signaling Pathway Interactions

Benzoxadiazole sulfonamides, the derivatives of benzoxadiazole sulfonyl chlorides, have garnered significant attention for their diverse biological activities. While direct studies on the signaling pathway modulation of the sulfonyl chlorides themselves are scarce, the activities of their sulfonamide derivatives provide valuable insights.

One of the most notable biological targets of sulfonamides is the metalloenzyme family of carbonic anhydrases (CAs). These enzymes are crucial in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.[1][2]

Signaling Pathway: Carbonic Anhydrase Inhibition

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Sulfonamides act as potent inhibitors by coordinating to the zinc ion in the enzyme's active site, thereby blocking its catalytic activity. This inhibition can have downstream effects on pH regulation and ion transport, impacting various cellular signaling pathways.

The sulfonamide derivatives of benzoxadiazoles have also been investigated for their potential as anticancer agents. Some benzofuran-based sulfonamides have been shown to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is critical for tumor survival and progression.[3] Furthermore, various benzofuran and benzofurazan derivatives have demonstrated promising antifungal and antibacterial activities.[4]

This technical guide serves as a foundational resource for researchers interested in the rich chemistry and biological potential of benzoxadiazole sulfonyl chlorides. The detailed historical context, synthetic protocols, and exploration of their biological significance are intended to facilitate further innovation in the development of novel therapeutics and chemical probes.

References

- 1. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzofurazan derivatives as antifungal agents against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Fluorescent Labeling of Peptides with 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of peptides is a critical technique in biochemical and biomedical research, enabling the sensitive detection and quantification of peptides in various applications, including fluorescence microscopy, flow cytometry, and receptor-binding assays. 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride, also known as DBD-Cl, is a fluorogenic reagent that covalently binds to primary and secondary amines, such as the N-terminus and the side chain of lysine residues in peptides. Upon reaction, the non-fluorescent DBD-Cl forms a highly fluorescent sulfonamide adduct, offering a robust method for peptide labeling. This document provides detailed protocols for the fluorescent labeling of peptides using DBD-Cl, along with data presentation and visualization to guide researchers in its application.

Principle of Reaction

DBD-Cl is an amine-reactive fluorescent probe. The sulfonyl chloride group is highly reactive towards nucleophilic primary and secondary amines found on peptides. The reaction proceeds via a nucleophilic substitution, where the amine group attacks the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a stable sulfonamide bond. This covalent linkage results in a fluorescently tagged peptide. The reaction is typically carried out under slightly alkaline conditions to ensure the amine groups are deprotonated and thus more nucleophilic.

Data Presentation

The following tables summarize the key properties of this compound and the general photophysical properties of the resulting fluorescently labeled peptides.

Table 1: Properties of this compound

| Property | Value |

| Synonyms | DBD-Cl, 5-Chlorobenzo[c][1][2][3]oxadiazole-4-sulfonyl chloride |

| Molecular Formula | C₆H₂Cl₂N₂O₃S |

| Molecular Weight | 253.06 g/mol |

| Appearance | Solid |

| Reactivity | Amine-reactive (primary and secondary) |

Table 2: General Photophysical Properties of DBD-Labeled Peptides

| Property | Value |

| Excitation Wavelength (λex) | ~470 - 490 nm |

| Emission Wavelength (λem) | ~530 - 560 nm |

| Stokes Shift | ~60 - 70 nm |

| Quantum Yield | High in non-polar environments |

| Fluorescence Lifetime | 10 - 20 ns[1] |

Note: The exact excitation and emission maxima may vary depending on the peptide sequence and the local microenvironment.

Experimental Protocols

Protocol 1: Fluorescent Labeling of Peptides with DBD-Cl

This protocol outlines the steps for the covalent labeling of a peptide with this compound.

Materials:

-

Peptide of interest (with at least one primary or secondary amine)

-

This compound (DBD-Cl)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate buffer (pH 8.5-9.0)

-

Size-exclusion chromatography column (e.g., Sephadex G-10 or equivalent)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare Peptide Solution: Dissolve the peptide in the 0.1 M Sodium Bicarbonate buffer to a final concentration of 1-5 mg/mL.

-

Prepare DBD-Cl Stock Solution: Immediately before use, prepare a 10 mM stock solution of DBD-Cl in anhydrous DMF or DMSO. Protect the solution from light.

-

Labeling Reaction:

-

Add a 10 to 20-fold molar excess of the DBD-Cl stock solution to the peptide solution.

-

Vortex the reaction mixture gently to ensure thorough mixing.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light. The optimal reaction time may need to be determined empirically for each peptide.

-

-

Purification of the Labeled Peptide:

-

Apply the reaction mixture to a size-exclusion chromatography column pre-equilibrated with PBS.

-

Elute the column with PBS. The first colored fraction to elute will contain the fluorescently labeled peptide. The later, slower-moving colored fraction will be the unreacted, hydrolyzed dye.

-

Collect the fractions containing the labeled peptide.

-

-

Characterization (Optional):

-

Confirm the successful labeling and purity of the peptide by analytical reverse-phase HPLC (RP-HPLC).

-

Determine the concentration of the labeled peptide by measuring its absorbance at 280 nm (for peptides containing tryptophan or tyrosine) and the absorbance of the DBD moiety at its maximum absorbance wavelength (~470-490 nm).

-

Protocol 2: Determination of Labeling Efficiency

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each peptide molecule, can be determined spectrophotometrically.

Procedure:

-

Measure the absorbance of the purified labeled peptide solution at 280 nm (A₂₈₀) and the maximum absorbance of the DBD dye (A_max, ~470-490 nm).

-

Calculate the concentration of the peptide using the following formula:

Peptide Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_peptide

-

CF₂₈₀: Correction factor for the absorbance of the dye at 280 nm (experimentally determined for DBD-Cl).

-

ε_peptide: Molar extinction coefficient of the peptide at 280 nm.

-

-

Calculate the concentration of the dye using the Beer-Lambert law:

Dye Concentration (M) = A_max / ε_dye

-

ε_dye: Molar extinction coefficient of DBD-Cl at its A_max.

-

-

Calculate the Degree of Labeling:

DOL = Dye Concentration / Peptide Concentration

Mandatory Visualizations

References

Application Notes and Protocols for the Derivatization of Amino Acids with 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quantitative analysis of amino acids is a critical aspect of research in numerous fields, including proteomics, metabolomics, clinical diagnostics, and pharmaceutical development. Due to the general lack of strong chromophores or fluorophores in amino acids, their detection often necessitates a derivatization step to enhance sensitivity and selectivity, particularly for high-performance liquid chromatography (HPLC) based methods. This document provides a detailed overview of the derivatization of amino acids using sulfonyl chloride reagents, with a specific focus on the requested, albeit less documented, 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride (CBS-Cl). Due to the limited availability of specific protocols for CBS-Cl, a generalized, hypothetical protocol based on the well-established reactions of similar sulfonyl chlorides like Dansyl Chloride and Dabsyl Chloride is presented. This is supplemented with a detailed, validated protocol for the commonly used fluorogenic reagent, 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), as a practical alternative.

Section 1: Derivatization with this compound (CBS-Cl) - A Proposed Protocol

Introduction

This compound (CBS-Cl) is a sulfonyl chloride-containing heterocyclic compound. The sulfonyl chloride moiety is highly reactive towards primary and secondary amines, including the α-amino groups of amino acids. The reaction, typically carried out under alkaline conditions, results in the formation of a stable sulfonamide derivative. The benzoxadiazole group is expected to confer UV-absorbing or fluorescent properties to the amino acid derivative, thereby enabling sensitive detection by HPLC.

Reaction Principle

The derivatization of an amino acid with CBS-Cl proceeds via a nucleophilic substitution reaction. The unprotonated amino group of the amino acid acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of a stable sulfonamide bond. The reaction is facilitated in a basic buffer, which ensures that the amino group is in its nucleophilic, unprotonated state and also neutralizes the hydrochloric acid produced during the reaction.

Proposed Experimental Protocol